molecular formula C18H13BrO5 B2378942 Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-53-6

Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2378942
CAS RN: 308295-53-6
M. Wt: 389.201
InChI Key: IJJDQIWXMXOXIG-UHFFFAOYSA-N
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Description

Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, also known as Br-Bn-Bz-OMe, is a synthetic compound that has been synthesized for various scientific research applications. This compound belongs to the benzofuran family, which has been extensively studied due to their unique chemical and biological properties.

Scientific Research Applications

Antibacterial Properties

Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate and its analogs have been studied for their antibacterial properties. For instance, Urzúa et al. (2008) investigated the antibacterial effects of similar benzofuran derivatives against Gram-positive and Gram-negative bacteria, highlighting the role of lipophilicity in their activity (Urzúa et al., 2008). Krawiecka et al. (2012) also synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showing antimicrobial activity against various bacterial strains (Krawiecka et al., 2012).

Synthesis and Characterization

Research on the synthesis and characterization of related benzofuran compounds has been extensive. Hirokawa et al. (2000) described an efficient synthesis method for a compound with structural similarities, providing insight into the synthetic processes relevant to this class of compounds (Hirokawa et al., 2000). Venkateswarlu et al. (2008) isolated new compounds from Pulicaria wightiana, including methyl 5-formyl-1-benzofuran-6-carboxylate, contributing to the understanding of benzofuran derivatives' structures (Venkateswarlu et al., 2008).

Biological Activities

Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV-1 and HIV-2 activities, demonstrating the potential of benzofuran compounds in antiviral research (Mubarak et al., 2007). Bi-rong (2013) focused on optimizing the synthesis of a related compound, which could be a significant step in drug development processes (Huang Bi-rong, 2013).

properties

IUPAC Name

methyl 5-benzoyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)12-8-15(13(19)9-14(12)23-10)24-17(20)11-6-4-3-5-7-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJDQIWXMXOXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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